molecular formula C20H18N2O5 B7694618 (3-Acetyl-6-ethoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl benzoate

(3-Acetyl-6-ethoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl benzoate

Cat. No.: B7694618
M. Wt: 366.4 g/mol
InChI Key: RNVNHGMJXQVXCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Acetyl-6-ethoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl benzoate is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound features a quinoxaline core with various functional groups, making it a subject of interest for researchers in multiple scientific fields.

Properties

IUPAC Name

(3-acetyl-6-ethoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-3-26-15-9-10-16-18(11-15)22(25)19(13(2)23)17(21-16)12-27-20(24)14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVNHGMJXQVXCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(C(=[N+]2[O-])C(=O)C)COC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Acetyl-6-ethoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl benzoate typically involves multi-step organic reactions. One common method includes the condensation of 2-nitroaniline with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications . The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are essential to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions

(3-Acetyl-6-ethoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions often involve specific pH levels, temperatures, and solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce quinoxaline amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

(3-Acetyl-6-ethoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl benzoate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Acetyl-6-ethoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl benzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may interfere with DNA replication in cancer cells, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Acetyl-6-ethoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl benzoate is unique due to its specific functional groups and the resulting biological activities. Its ability to undergo various chemical reactions and its diverse applications in multiple scientific fields make it a valuable compound for research and development .

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